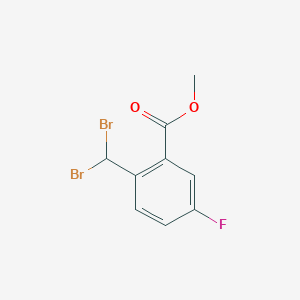

Methyl 2-(dibromomethyl)-5-fluorobenzoate

Description

BenchChem offers high-quality Methyl 2-(dibromomethyl)-5-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(dibromomethyl)-5-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(dibromomethyl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-14-9(13)7-4-5(12)2-3-6(7)8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSWHAFPOGGXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of Methyl 2-(dibromomethyl)-5-fluorobenzoate

A Critical Guide to Benzylic Gem-Dihalogenation

Executive Summary

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a high-value electrophilic intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., precursors to Rucaparib or Talazoparib analogs). Its synthesis hinges on the controlled introduction of two bromine atoms at the benzylic position of methyl 5-fluoro-2-methylbenzoate.

This guide addresses the core synthetic challenge: Selectivity. Standard Wohl-Ziegler conditions favor the mono-bromide. Driving the reaction to the gem-dibromide without over-brominating the aromatic ring or degrading the ester requires precise stoichiometric control and energetic forcing.

Part 1: Retrosynthetic Analysis & Strategy

The most robust route to the target is the Wohl-Ziegler Radical Bromination of the corresponding toluene derivative. While direct formylation of the benzene ring is possible, the radical route allows for the use of inexpensive, commercially available starting materials.

Synthetic Pathway:

-

Reagent: N-Bromosuccinimide (NBS) as the bromine source.[3][4]

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

-

Solvent:

-Trifluorotoluene (PhCF

Figure 1: Stepwise radical bromination pathway from the toluene precursor to the gem-dibromide.

Part 2: Mechanistic Deep Dive (The "Why")

To successfully synthesize the dibromide, one must understand the Radical Chain Mechanism . The reaction does not proceed via ionic attack; it relies on the homolytic cleavage of the N-Br bond and subsequent hydrogen abstraction.

Critical Insight: The second bromination (converting

Figure 2: The Wohl-Ziegler radical chain mechanism highlighting the regeneration of molecular bromine.

Part 3: Master Experimental Protocol

Safety Warning:

-

Lachrymator: Benzylic bromides are potent tear gas agents. Handle only in a functioning fume hood.

-

Explosion Hazard: Benzoyl peroxide is shock-sensitive. NBS can react violently with amines or metals.

Reagents & Stoichiometry Table

| Component | Role | Equivalents (Eq) | Notes |

| Methyl 5-fluoro-2-methylbenzoate | Substrate | 1.0 | Purge with |

| N-Bromosuccinimide (NBS) | Bromine Source | 2.2 - 2.5 | Excess required for di-bromination. Recrystallize from water if yellow (degraded). |

| Benzoyl Peroxide (BPO) | Initiator | 0.05 - 0.10 | Add in two portions (start & mid-reaction). |

| Solvent | 10-15 Volumes | High boiling point ( |

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Ensure the system is strictly anhydrous (moisture can hydrolyze the product to the aldehyde prematurely).

-

Charging: Add Methyl 5-fluoro-2-methylbenzoate (1.0 eq) and NBS (1.2 eq initial charge) to the flask. Dissolve in Trifluorotoluene (or Chlorobenzene).

-

Degassing: Sparge the solution with nitrogen for 15 minutes. Oxygen acts as a radical scavenger and will inhibit initiation.

-

Initiation: Add the first portion of BPO (0.05 eq). Heat the mixture to varying reflux (approx. 100-105°C).

-

Visual Cue: The reaction often turns orange/red initially and fades to pale yellow as succinimide precipitates.

-

-

Forcing the Second Bromination:

-

After 4-6 hours (monitor by TLC/HPLC for mono-bromide formation), cool slightly.

-

Add the second portion of NBS (1.0 - 1.3 eq) and a fresh portion of BPO (0.02 eq).

-

Resume reflux for another 12-16 hours.

-

-

Monitoring: Check for the disappearance of the mono-bromide intermediate.

-

Note: The gem-dibromide often runs slightly less polar than the mono-bromide on Silica, but they are close. NMR is the best validation method (Look for the

singlet around

-

-

Workup:

-

Purification (Critical):

-

Do NOT use Silica Gel Chromatography unless buffered with 1% Triethylamine, as the acidity of silica can hydrolyze the dibromide to the aldehyde.

-

Preferred: Recrystallization from Hexanes/Ethyl Acetate or direct use in the next step.

-

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Stalled at Mono-bromide | Insufficient energy or initiator death. | Add 0.05 eq more initiator; switch to higher boiling solvent (Chlorobenzene). |

| Hydrolysis to Aldehyde | Moisture in solvent or acidic workup. | Use anhydrous solvents; add |

| Ring Bromination | Ionic bromination competing with radical. | Ensure light source is adequate (if photo-initiated); remove Lewis Acid contaminants (Fe, Al traces). |

References

-

Wohl-Ziegler Reaction Mechanism & Conditions

-

Synthesis of Benzylic Bromides (Analogous Protocols)

-

Safety Handling of Benzyl Bromides

- Source: NJ.gov Hazardous Substance Fact Sheet.

-

URL:[Link]

-

Alternative Solvents for Radical Bromin

Sources

- 1. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents [patents.google.com]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. fiveable.me [fiveable.me]

- 5. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Synthesis of Methyl 2-(dibromomethyl)-5-fluorobenzoate

Content Type: Technical Whitepaper / Process Guide Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.0[1]

Executive Summary & Strategic Importance

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a high-value synthetic intermediate, primarily utilized as a "masked" aldehyde equivalent in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib, Talazoparib analogs).[1]

The gem-dibromomethyl functionality allows for facile hydrolysis to the corresponding benzaldehyde derivative (Methyl 5-fluoro-2-formylbenzoate) or direct condensation with hydrazines to form phthalazinone cores.[1] This guide details the radical-mediated synthesis of this compound, emphasizing the mechanistic control required to achieve selective gem-dibromination over mono-bromination or electrophilic aromatic substitution.[1]

Retrosynthetic Analysis

The synthesis relies on the functionalization of the benzylic carbon. The presence of the electron-withdrawing ester and fluorine groups on the benzene ring deactivates the ring toward electrophilic attack, which fortuitously aids in directing bromination to the benzylic position under radical conditions.[1]

-

Target: Methyl 2-(dibromomethyl)-5-fluorobenzoate[1]

-

Transformation: Wohl-Ziegler Bromination (Radical Substitution)[1]

Figure 1: Retrosynthetic disconnection showing the benzylic functionalization strategy.

Mechanistic Deep Dive: Wohl-Ziegler Bromination

The core transformation is a Free Radical Chain Reaction.[1] Success depends on maintaining a low steady-state concentration of molecular bromine (

The "Goldilocks" Zone of Bromination

We utilize N-Bromosuccinimide (NBS) rather than elemental bromine. NBS acts as a reservoir for bromine, releasing it slowly via reaction with HBr.[1]

-

Why Benzylic? The benzylic C-H bond dissociation energy (BDE) is significantly lower (~88 kcal/mol) than aryl C-H bonds (~110 kcal/mol), making abstraction by a bromine radical thermodynamically favorable.[1]

-

Why Dibromo? The introduction of the first bromine atom stabilizes the radical at the benzylic position (via the captodative effect and steric tolerance), allowing a second radical abstraction to occur if stoichiometry permits (>2.0 eq NBS).[1]

Reaction Pathway Diagram[1][2]

Figure 2: The radical chain mechanism emphasizing the NBS regeneration cycle essential for selectivity.

Experimental Protocol

Safety Warning: Benzyl bromides are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood. Glassware should be rinsed with a dilute alkaline solution before removal from the hood to quench residues.

Materials & Stoichiometry[3]

| Component | Role | Equivalents (eq) | Notes |

| Methyl 5-fluoro-2-methylbenzoate | Substrate | 1.0 | Limiting reagent.[1] |

| N-Bromosuccinimide (NBS) | Bromine Source | 2.2 - 2.4 | Excess required for gem-dibromination.[1] |

| AIBN (Azobisisobutyronitrile) | Initiator | 0.05 - 0.1 | Can substitute with Benzoyl Peroxide (BPO). |

| Chlorobenzene or CCl4 | Solvent | 10-15 Vol | CCl4 is classic but toxic; PhCl or Trifluorotoluene are modern green alternatives. |

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is protected from moisture (drying tube or

atmosphere). -

Charging: Add Methyl 5-fluoro-2-methylbenzoate (1.0 eq) and the solvent (e.g., Chlorobenzene). Stir to dissolve.

-

Reagent Addition: Add NBS (1.1 eq - half portion) and AIBN (0.05 eq).

-

Expert Tip: Adding NBS in two portions helps control the exotherm and minimizes side reactions.[1]

-

-

Initiation: Heat the mixture to reflux (

depending on solvent). You may observe a color change (orange to pale yellow) or vigorous bubbling indicating initiation. -

Second Addition: After 1-2 hours (check via TLC/HPLC for mono-bromide formation), cool slightly and add the remaining NBS (1.1 - 1.3 eq) and a second portion of AIBN (optional).

-

Completion: Reflux for an additional 4-6 hours. Monitor the disappearance of the mono-bromo intermediate.

-

Target Specification: < 5% Mono-bromo species remaining.

-

-

Workup:

-

Cool the reaction mixture to

. Succinimide will precipitate. -

Filter off the succinimide solid. Wash the cake with cold solvent.

-

Concentrate the filtrate under reduced pressure.[3]

-

-

Purification: The crude oil often crystallizes upon standing. If necessary, recrystallize from Hexane/Ethyl Acetate or use directly in the next hydrolysis step (common industrial practice).[1]

Process Optimization & Troubleshooting

Controlling Selectivity

| Issue | Root Cause | Corrective Action |

| High Mono-bromide content | Insufficient Reaction Time or NBS | Increase reflux time; ensure NBS is fresh (white, not yellow). Add 0.2 eq extra NBS.[1] |

| Ring Bromination | Ionic Mechanism Dominating | Ensure strictly anhydrous conditions. Do not use Lewis Acid catalysts.[1] Ensure light/heat source is adequate for radical generation.[1] |

| Low Yield / Tarring | Polymerization or Decomposition | Degas solvents (remove |

Analytical Checkpoints

-

1H NMR (CDCl3):

-

Starting Material (

): ~2.6 ppm (singlet). -

Mono-bromide (

): ~4.8 ppm (singlet). -

Target Dibromide (

): ~7.8 - 8.0 ppm (singlet). Note the significant downfield shift.

-

References

-

Wohl-Ziegler Bromination Mechanism

-

Synthesis of Fluorinated Benzoates

-

Safety Data (Benzyl Bromides)

-

Alternative Green Solvents for Radical Reactions

Sources

- 1. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 2. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

Technical Guide: 13C NMR Analysis of Methyl 2-(dibromomethyl)-5-fluorobenzoate

This guide outlines the technical specifications, experimental protocols, and spectral interpretation logic for the 13C NMR analysis of Methyl 2-(dibromomethyl)-5-fluorobenzoate . This compound is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Talazoparib scaffolds), where the dibromomethyl group serves as a masked aldehyde equivalent.

Introduction & Structural Context

Compound: Methyl 2-(dibromomethyl)-5-fluorobenzoate

Molecular Formula: C

This analysis focuses on verifying the integrity of the geminal dibromide moiety and the fluorinated aromatic core . The 13C NMR spectrum is complex due to C-F coupling , which splits the majority of aromatic signals into doublets. Correct interpretation requires distinguishing these couplings from impurities such as the monobrominated precursor or the hydrolyzed aldehyde.

Core Structural Features[2][3][4][5]

-

Dibromomethyl Group (-CHBr

): A diagnostic aliphatic signal distinct from standard benzylic carbons. -

Fluorine Substituent (C-5): Acts as a spin-active nucleus (

, 100% abundance), causing characteristic splitting ( -

Ester Moiety: Provides a stable internal chemical shift reference (Methoxy ~52 ppm, Carbonyl ~166 ppm).

Theoretical Framework & Predicted Shifts

The following table synthesizes predicted chemical shifts (

| Carbon Position | Assignment | Predicted Shift ( | Multiplicity | Notes | |

| C=O | Carbonyl | 165.5 - 166.5 | Doublet (d) | ~2 Hz | |

| C-5 | Aromatic C-F | 162.0 - 164.0 | Doublet (d) | 245 - 255 Hz | |

| C-2 | Aromatic (Ipso to CHBr | 138.0 - 140.0 | Doublet (d) | ~3 - 4 Hz | |

| C-1 | Aromatic (Ipso to Ester) | 130.0 - 132.0 | Doublet (d) | ~7 - 8 Hz | |

| C-6 | Aromatic (Ortho to Ester) | 118.0 - 120.0 | Doublet (d) | ~22 - 24 Hz | |

| C-4 | Aromatic (Meta to CHBr | 115.0 - 117.0 | Doublet (d) | ~21 - 23 Hz | |

| C-3 | Aromatic (Ortho to CHBr | 128.0 - 130.0 | Doublet (d) | ~7 - 8 Hz | |

| OCH | Methoxy | 52.0 - 53.0 | Singlet (s) | - | Characteristic ester methyl |

| CHBr | Dibromomethyl | 39.0 - 42.0 | Singlet (s)* | < 1 Hz | Diagnostic for gem-dibromide |

*Note: The CHBr

Experimental Protocol

Sample Preparation[6]

-

Solvent: CDCl

(Deuterochloroform) is preferred for solubility and chemical shift standardization ( -

Concentration: Prepare a high-concentration sample (~30-50 mg in 0.6 mL) to ensure quaternary carbons (C1, C2, C5, C=O) are visible above noise, as they lack NOE enhancement.

-

Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (Recommended)

-

Frequency: 100 MHz or higher (for 13C) is recommended to resolve overlapping doublets.

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or equivalent.

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

-

Reasoning: C2, C5, and C=O are quaternary carbons with long

relaxation times. Insufficient delay will suppress these signals, making the

-

-

Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

-

Spectral Width: -10 to 220 ppm.[1]

Spectral Assignment Strategy

Phase 1: The Aliphatic Region (Diagnostic Check)

The first step is to validate the reaction outcome by analyzing the 30-60 ppm region.

-

Target Signal: 39-42 ppm (-CHBr

). -

Differentiation:

-

Starting Material (Methyl 2-methyl-5-fluorobenzoate): Methyl signal at ~21 ppm.

-

Monobromo Intermediate (-CH

Br): Signal at ~32-34 ppm. -

Product (-CHBr

): Signal at ~40 ppm. -

Aldehyde Impurity (-CHO): No aliphatic signal; look for carbonyl at ~190 ppm.

-

Phase 2: The Aromatic Fingerprint (C-F Coupling)

Use the magnitude of the coupling constant (

-

Identify C5 (Ipso): Look for the doublet with the widest split (~250 Hz ) centered around 163 ppm. It will likely appear as two weak peaks due to splitting intensity distribution.

-

Identify Ortho Carbons (C4, C6): Look for "medium" doublets (~22 Hz ).

-

C6 is typically shielded by the ortho-ester effect but deshielded by F; usually ~119 ppm.

-

C4 is ortho to F and meta to the electron-withdrawing CHBr

; usually ~116 ppm.

-

-

Identify Meta Carbons (C1, C3): Look for "small" doublets (~8 Hz ).

-

C3 is ortho to the CHBr

group. -

C1 is the quaternary carbon attached to the ester.

-

Phase 3: The Carbonyl

-

Signal: ~166 ppm.

-

Confirmation: May show a very small doublet (~2 Hz) due to

coupling, confirming the integrity of the aromatic ring connectivity.

Visualization of Logic Flows

Diagram 1: Spectral Assignment Workflow

This diagram illustrates the logical progression for assigning peaks based on chemical shift regions and coupling constants.

Caption: Step-by-step logic for assigning the 13C NMR spectrum of Methyl 2-(dibromomethyl)-5-fluorobenzoate.

Diagram 2: Impurity Differentiation Tree

This diagram guides the researcher in distinguishing the target product from common reaction byproducts.

Caption: Decision tree for identifying common impurities (starting material, monobromide, aldehyde) via 13C NMR.

References

-

Chemical Shifts of Benzylic Halides: Compound Interest. (2015).[2] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link] (General reference for benzylic halide shifts confirming the 30-45 ppm range).

- Doddrell, D., et al. (1974). Carbon-13 Nuclear Magnetic Resonance Studies of Fluorinated Aromatic Compounds. Journal of the Chemical Society, Perkin Transactions 2.

- moiety, typically found

-

13C NMR Prediction & Interpretation: Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link] (Methodology for substituent effect calculation).

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-(dibromomethyl)-5-fluorobenzoate

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 2-(dibromomethyl)-5-fluorobenzoate, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document delves into the core principles of its ionization and fragmentation behavior, offering practical insights and detailed experimental protocols for its characterization using modern mass spectrometry techniques.

Introduction: The Analytical Challenge

Methyl 2-(dibromomethyl)-5-fluorobenzoate presents a unique analytical challenge due to its complex halogenation pattern. The presence of two bromine atoms and a fluorine atom on an aromatic ring dictates a highly specific and predictable fragmentation pattern in mass spectrometry. Understanding this behavior is crucial for unequivocal identification and quantification in complex matrices. This guide will provide the foundational knowledge and practical methodologies to confidently analyze this and structurally similar molecules.

The isotopic abundance of bromine, with its two stable isotopes 79Br and 81Br in an approximate 1:1 ratio, provides a distinct signature in the mass spectrum.[1][2] For a molecule containing two bromine atoms, this results in a characteristic M, M+2, and M+4 isotopic pattern, which serves as a primary diagnostic tool for identification.[3][4][5]

Predicted Mass Spectrum and Isotopic Distribution

The molecular formula for Methyl 2-(dibromomethyl)-5-fluorobenzoate is C₉H₈Br₂FO₂. The nominal molecular weight can be calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). However, the presence of the two bromine isotopes (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br) will result in a cluster of peaks for the molecular ion and any bromine-containing fragments.[5]

Table 1: Predicted Isotopic Distribution for the Molecular Ion of Methyl 2-(dibromomethyl)-5-fluorobenzoate

| Ion | m/z (Nominal) | Relative Abundance | Isotopic Composition |

| [M]⁺ | 324 | ~50% | C₉H₈⁷⁹Br₂FO₂ |

| [M+2]⁺ | 326 | ~100% | C₉H₈⁷⁹Br⁸¹BrFO₂ |

| [M+4]⁺ | 328 | ~50% | C₉H₈⁸¹Br₂FO₂ |

This characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks is a definitive indicator of the presence of two bromine atoms in the molecule or fragment.[3][4][5]

Electron Ionization (EI) Fragmentation Pathways

Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing rich structural information.[6][7] The fragmentation of Methyl 2-(dibromomethyl)-5-fluorobenzoate is expected to proceed through several key pathways, driven by the stability of the resulting carbocations and neutral losses. Aromatic compounds generally show intense molecular ion peaks due to their stable structure.[8][9]

Key Predicted Fragmentation Pathways:

-

Loss of a Bromine Radical (•Br): This is a very common fragmentation pathway for brominated compounds.[2] The loss of a single bromine atom from the molecular ion would result in a fragment ion cluster around m/z 245, 247.

-

Loss of the Methoxy Group (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in a prominent acylium ion. This would produce a fragment cluster around m/z 293, 295, 297.

-

Loss of the Dibromomethyl Radical (•CHBr₂): Cleavage of the C-C bond between the aromatic ring and the dibromomethyl group is another likely fragmentation. This would result in a fragment at m/z 153.

-

Formation of the Tropylium Ion: Aromatic compounds can undergo rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the other fragmentation pathways.

-

Benzylic Cleavage: The bond beta to the aromatic ring is prone to cleavage, which in this case would involve the dibromomethyl group.[4]

The following diagram illustrates the predicted primary fragmentation pathways under electron ionization.

Caption: Predicted EI fragmentation of Methyl 2-(dibromomethyl)-5-fluorobenzoate.

Recommended Analytical Methodologies

The choice of analytical technique depends on the sample matrix, required sensitivity, and the specific goals of the analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the analysis of Methyl 2-(dibromomethyl)-5-fluorobenzoate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds like Methyl 2-(dibromomethyl)-5-fluorobenzoate.[10][11]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1-10 µg/mL.

-

If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

-

-

GC Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode to capture all fragment ions. For quantitative analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity, monitoring the characteristic ions (e.g., m/z 326, 247, 295).[12]

-

The following diagram outlines the GC-MS workflow.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. Mass chart Fragmentation | PDF [slideshare.net]

- 5. whitman.edu [whitman.edu]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

Technical Guide: Starting Materials for Methyl 2-(dibromomethyl)-5-fluorobenzoate Synthesis

Part 1: Executive Summary & Strategic Context

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a high-value synthetic intermediate, primarily serving as a "masked" aldehyde equivalent in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Talazoparib and related phthalazinone scaffolds.[1]

The gem-dibromomethyl functionality (

This guide details the selection, qualification, and reaction engineering of the starting materials required to synthesize this target with high regioselectivity, avoiding the common pitfalls of mono-bromination (under-reaction) or hydrolytic degradation.[1]

Part 2: Strategic Selection of Starting Materials[1]

The synthesis relies on a Wohl-Ziegler radical bromination .[1] The choice of starting materials is dictated by atom economy, radical stability, and the suppression of electrophilic aromatic substitution side reactions.[1]

The Substrate: Methyl 5-fluoro-2-methylbenzoate[1][2]

-

Role: The carbon scaffold provider.

-

Selection Logic:

-

Ortho-Effect: The ester group at the ortho position is crucial. It electronically deactivates the ring (preventing ring bromination) while sterically directing the radical attack toward the methyl group.

-

Fluorine Substituent: Located at the meta position relative to the methyl group. The strong C-F bond is inert to radical conditions, ensuring the halogenation is chemoselective to the benzylic position.

-

Ester Moiety: The methyl ester is chosen over the acid to prevent HBr scavenging (which would kill the radical chain) and to increase solubility in non-polar organic solvents.

-

The Brominating Agent: N-Bromosuccinimide (NBS)[2][3][4]

-

Role: The source of bromine radicals (

).[3] -

Selection Logic:

-

Concentration Control: Unlike elemental bromine (

), NBS maintains a low, steady-state concentration of -

Byproduct Management: The byproduct, succinimide, is insoluble in common halogenated solvents (like

or PhCF

-

The Radical Initiator: AIBN vs. Benzoyl Peroxide

-

Primary Choice: Azobisisobutyronitrile (AIBN) .

-

Selection Logic:

-

Temperature Match: AIBN has a 10-hour half-life at ~65°C, which aligns perfectly with the reflux temperature of common solvents used in this reaction (THF, Methanol, or Trifluorotoluene).[1]

-

Safety: Benzoyl Peroxide (BPO) is shock-sensitive and an oxidant; AIBN offers a safer handling profile for scale-up.

-

The Solvent: -Trifluorotoluene (PhCF )[1]

-

Selection Logic:

-

Green Chemistry: Historically, Carbon Tetrachloride (

) was the standard. PhCF -

Inertness: It lacks benzylic hydrogens, preventing solvent participation in the radical chain (solvent transfer).

-

Part 3: Chemical Mechanism & Pathway[6]

The formation of the gem-dibromide proceeds via two successive radical halogenation cycles.[1] The second bromination is kinetically slower than the first due to the electron-withdrawing nature of the first bromine atom, which destabilizes the intermediate benzylic radical.[1]

Mechanism Diagram (DOT)

Caption: Sequential radical substitution pathway. Note the kinetic barrier at the mono-bromo stage requiring excess NBS and extended reflux.[1]

Part 4: Operational Protocol (Synthesis)

This protocol describes the synthesis of the gem-dibromide.[1] Note that strict anhydrous conditions are required to prevent hydrolysis of the product to the aldehyde.

Stoichiometry Table

| Component | Role | Equivalents (eq) | Mass/Vol (Example) |

| Methyl 5-fluoro-2-methylbenzoate | Substrate | 1.0 | 10.0 g |

| N-Bromosuccinimide (NBS) | Reagent | 2.4 | 25.4 g |

| AIBN | Initiator | 0.1 | 0.97 g |

| Trifluorotoluene (PhCF | Solvent | 10 Vol | 100 mL |

Note: 2.4 equivalents of NBS are used to ensure full conversion of the mono-bromide to the di-bromide.[1]

Step-by-Step Methodology

Phase A: Preparation

-

Purification of NBS: Recrystallize NBS from hot water prior to use if it appears yellow (indicating free

). Dry thoroughly in a vacuum desiccator. -

Solvent Degassing: Sparge the Trifluorotoluene with Nitrogen (

) for 15 minutes to remove dissolved oxygen, which acts as a radical trap.

Phase B: The Reaction

3. Charge the reaction vessel (equipped with a reflux condenser and

- Why? The radical chain often terminates before completion. Fresh initiator and reagent push the kinetically difficult second bromination.

- Resume reflux for an additional 12–16 hours .

- Monitoring: Monitor via TLC or HPLC. Look for the disappearance of the mono-bromide intermediate.[1]

Phase C: Work-up 9. Cool the mixture to 0°C. Succinimide will precipitate heavily. 10. Filter the solids and wash the cake with cold solvent. 11. Concentrate the filtrate under reduced pressure to yield the crude oil. 12. Purification: The gem-dibromide is often unstable on silica gel (prone to hydrolysis). It is recommended to crystallize from Hexane/Ethyl Acetate or use immediately in the next step (hydrolysis to aldehyde).

Part 5: Quality Control & Safety

Analytical Validation

-

NMR (CDCl

-

Substrate: Singlet at

2.6 ppm ( -

Mono-bromide: Singlet at

4.5–4.8 ppm ( -

Target (Dibromide): Distinctive downfield singlet at

7.4–7.8 ppm (

-

-

Visual QC: The product should be a viscous oil or low-melting solid.[1] Any white precipitate indicates residual succinimide.

Safety Protocol (Lachrymator Warning)

-

Hazard: Benzyl bromides (both mono- and di-) are potent lachrymators (tear gas agents).

-

Control:

-

All operations must occur in a functioning fume hood.

-

Glassware should be rinsed with a dilute NaOH/Ethanol solution before removal from the hood to quench residues.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

-

Part 6: References

-

Wang, B., et al. (2016).[7][8] "Discovery and Characterization of Talazoparib (BMN 673)...".[7][8] Journal of Medicinal Chemistry, 59(1), 335-357.[1][7][8] Link

-

Xu, Y., et al. (2017).[7] "Preparation of PARP inhibitor talazoparib and intermediates thereof." World Intellectual Property Organization, WO2017215166.[1] Link

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271-317.[1] Link

-

Podgoršek, A., et al. (2009). "Radical Bromination with N-Bromosuccinimide in Water." Tetrahedron Letters, 50(13), 1445-1447.[1] Link

Sources

- 1. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate [myskinrecipes.com]

- 6. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 7. medkoo.com [medkoo.com]

- 8. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents [mdpi.com]

The Benzal Bromide Motif: Strategic Reactivity & Applications in API Synthesis

Executive Summary

The dibromomethyl group (benzal bromide) is frequently undervalued, viewed merely as a crude intermediate en route to aldehydes. However, in advanced pharmaceutical intermediate synthesis, the Ar-CHBr₂ motif functions as a shelf-stable, lipophilic surrogate for the carbonyl group .

Unlike aromatic aldehydes, which are prone to autoxidation (forming benzoic acids) and polymerization, the gem-dibromide is robust. This guide details the strategic manipulation of this group, moving beyond simple hydrolysis to explore its role as a "masked" electrophile in heterocycle formation and Knoevenagel condensations.

The Nature of the Beast: Electronic & Steric Profile[1]

To manipulate the dibromomethyl group, one must understand the Geminal Effect . The presence of two large bromine atoms on the benzylic carbon creates a unique steric and electronic environment.

-

Bond Weakening: The steric repulsion between the two geminal bromine atoms (van der Waals radius ~1.85 Å) weakens the C-Br bonds, making them more labile than in benzyl bromide (mono-substituted).

-

Electrophilicity: The carbon center is highly electrophilic. However, unlike an acyl chloride, it requires specific activation (solvolysis or Lewis acid) to generate the reactive carbocation or oxonium species.

-

Orthogonality: The Ar-CHBr₂ group is stable to acidic conditions that might acetalize an aldehyde, yet it hydrolyzes rapidly under basic or neutral aqueous conditions with heat.

Reactivity Landscape

The following diagram outlines the divergent pathways available from a single Ar-CHBr₂ precursor.

Figure 1: Divergent reactivity profile of the dibromomethyl group. Note the ability to bypass the aldehyde intermediate for direct heterocycle or olefin synthesis.

Hydrolysis: The Gateway to Aromatic Aldehydes

The most common application is the conversion of Ar-CHBr₂ to Ar-CHO. While "boiling in water" works for simple substrates, complex APIs require milder conditions to prevent racemization of other chiral centers or degradation of sensitive moieties.

Mechanism: The Gem-Diol Intermediate

The reaction proceeds via an

Protocol A: Calcium Carbonate Mediated Hydrolysis (Scalable)

Best for: Large-scale batches where heavy metals (Ag) must be avoided.

Rationale: Calcium carbonate acts as an acid scavenger (buffering HBr) without being strong enough to trigger aldol condensation side reactions.

Step-by-Step Workflow:

-

Dissolution: Dissolve 10.0 mmol of Ar-CHBr₂ in 30 mL of 1,4-Dioxane/Water (1:1) . Dioxane is preferred over ethanol to prevent ethyl acetal formation.

-

Buffering: Add 1.5 equivalents of powdered

. -

Reflux: Heat the suspension to reflux (approx. 100°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC/HPLC. The disappearance of the starting material (less polar) and appearance of the aldehyde (UV active, distinct shift) confirms progress.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts.

-

Isolation: Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over

, and evaporate.

Protocol B: Morpholine-Assisted Hydrolysis (Chemoselective)

Best for: Acid-sensitive substrates.

Rationale: Secondary amines like morpholine attack the benzylic position to form a gem-diamino or amino-bromo intermediate, which hydrolyzes instantly upon aqueous workup. This avoids prolonged heating in acidic media.

-

Reaction: Treat Ar-CHBr₂ with 3.0 equiv of morpholine in dry THF at reflux for 2 hours.

-

Hydrolysis: Pour the reaction mixture into ice-cold 5% HCl solution.

-

Extraction: Extract immediately with DCM. The acid hydrolyzes the intermediate iminium species to the aldehyde.

The "Aldehyde Surrogate" Strategy

In drug discovery, handling unstable aldehydes is a liability. A superior strategy is to use the Ar-CHBr₂ group as a stable aldehyde equivalent directly in downstream coupling.

Application 1: Direct Knoevenagel Condensation

Recent process improvements have shown that Ar-CHBr₂ can react directly with malonic acid to form cinnamic acid derivatives, bypassing the isolation of the aldehyde.

Data: Yield Comparison (Aldehyde vs. Dibromide)

| Substrate (R-Ph-X) | Method A: Via Isolated Aldehyde (Yield %) | Method B: Direct from Ar-CHBr₂ (Yield %) |

| 4-NO₂ (Nitro) | 78% | 92% |

| 4-OMe (Methoxy) | 65% | 88% |

| 2-Cl (Ortho-Chloro) | 55% | 81% |

Note: Method B utilizes Pyridine/Piperidine catalytic system.[1]

Application 2: One-Pot Benzimidazole Synthesis

The reaction of Ar-CHBr₂ with o-phenylenediamine (OPD) offers a rapid route to 2-arylbenzimidazoles.

Mechanism:

-

Nucleophilic attack of OPD nitrogen on the benzylic carbon.

-

Displacement of the first bromide.

-

Intramolecular cyclization and elimination of the second bromide.

Figure 2: Cascade synthesis of benzimidazoles. This pathway avoids the oxidative step required when starting from benzyl amines.

Safety & Handling: The Lachrymator Hazard

CRITICAL WARNING: Benzal bromide and its derivatives are potent lachrymators (tear gas agents). They are severe irritants to the eyes, mucous membranes, and skin.[2][3]

Engineering Controls

-

Fume Hood: NEVER open a bottle of Ar-CHBr₂ outside a high-flow fume hood.

-

Quenching: All glassware must be rinsed with a dilute alkaline solution (e.g., 5% NaOH in Ethanol) inside the hood before removal for cleaning. This destroys residual alkyl halide.

-

Waste: Segregate halogenated waste. Do not mix with strong oxidizers.

Self-Validating Safety Protocol

-

The "Smell Test" (Negative Control): If you can smell the sweet, penetrating odor of the bromide outside the hood, your containment has failed. Evacuate the immediate area.

-

Decontamination: Keep a wash bottle of 10% aqueous ammonia nearby. Ammonia reacts rapidly with benzylic bromides to form benzyl amines, neutralizing the lachrymatory effect.

References

-

Sommelet Reaction & Hydrolysis Mechanisms

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

-

-

Aldehyde Equivalents in Knoevenagel Reactions

-

Benzimidazole Synthesis

-

Bahrami, K., et al. (2011). One-pot synthesis of 2-arylbenzimidazoles, benzoxazoles and benzothiazoles from gem-dibromomethylarenes. Tetrahedron Letters, 52(36), 4689-4692. [Link]

-

- Safety Data & Handling

Sources

Solubility of Methyl 2-(dibromomethyl)-5-fluorobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-(dibromomethyl)-5-fluorobenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical and fine chemical synthesis, the precise understanding of a compound's physical properties is paramount to the successful transition from laboratory-scale discovery to robust, scalable manufacturing processes. Methyl 2-(dibromomethyl)-5-fluorobenzoate, a halogenated aromatic ester, represents a class of molecules often utilized as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The ability to effectively dissolve, purify, and handle such compounds is fundamentally dictated by their solubility in various organic solvents. This guide provides a comprehensive technical overview of the principles, predictive methodologies, and experimental determination of the solubility of Methyl 2-(dibromomethyl)-5-fluorobenzoate, tailored for researchers, scientists, and drug development professionals. Our objective is to equip you not just with protocols, but with the scientific rationale to make informed decisions in solvent selection and process optimization.

Molecular Profile and the Imperative of Solubility

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a substituted aromatic ester. Its molecular structure, characterized by a benzene ring bearing a methyl ester, a dibromomethyl group, and a fluorine atom, imparts a unique combination of polarity and lipophilicity. Understanding its solubility is critical for a multitude of applications in drug development, including:

-

Reaction Medium Selection: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yield.

-

Crystallization and Purification: The selection of an appropriate solvent system is the cornerstone of developing efficient crystallization processes for isolating the compound with high purity.

-

Chromatographic Purification: The mobile phase composition in techniques like High-Performance Liquid Chromatography (HPLC) is directly dependent on the solubility of the target molecule.

-

Formulation Development: For compounds that may themselves be APIs, solubility in pharmaceutically acceptable solvents is a key determinant of bioavailability.

Caption: Molecular structure of Methyl 2-(dibromomethyl)-5-fluorobenzoate.

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, theoretical models provide a powerful predictive framework, saving valuable experimental time and resources. The principle of "like dissolves like" is the qualitative foundation, but quantitative models offer more precise insights.[1]

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] Each molecule can be described by a point in a three-dimensional "Hansen space." The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between two substances in Hansen space is a measure of their affinity:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. For a given solute, a "solubility sphere" can be defined in Hansen space. Solvents that fall within this sphere are predicted to be good solvents for that solute.

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents.

Table 1: Solubility of Methyl 2-(dibromomethyl)-5-fluorobenzoate at 25 °C

| Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Hexane | 0.1 | Experimental Value | Calculated Value | e.g., Low solubility |

| Toluene | 2.4 | Experimental Value | Calculated Value | e.g., Moderate solubility |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | e.g., High solubility |

| Acetone | 5.1 | Experimental Value | Calculated Value | e.g., High solubility |

| Ethanol | 5.2 | Experimental Value | Calculated Value | e.g., Moderate solubility |

| Methanol | 6.6 | Experimental Value | Calculated Value | e.g., Moderate solubility |

| Water | 10.2 | Experimental Value | Calculated Value | e.g., Insoluble |

Interpretation:

The solubility of an ester like Methyl 2-(dibromomethyl)-5-fluorobenzoate is influenced by its ability to engage in intermolecular interactions with the solvent. [3]While it can act as a hydrogen bond acceptor at its ester carbonyl and fluorine atom, it lacks hydrogen bond donor capabilities. [3]Its large, halogenated hydrocarbon structure suggests significant van der Waals interactions. Therefore, a higher solubility is anticipated in solvents of intermediate polarity that can engage in dipole-dipole interactions, such as ethyl acetate and acetone. In highly non-polar solvents like hexane, solubility is likely to be limited, and in highly polar, protic solvents like water, the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by solute-solvent interactions, leading to very low solubility. [3]

Conclusion

This guide has provided a multi-faceted approach to understanding the solubility of Methyl 2-(dibromomethyl)-5-fluorobenzoate. By integrating theoretical prediction models like Hansen Solubility Parameters with a robust, self-validating experimental protocol, researchers and drug development professionals can confidently select appropriate solvents for synthesis, purification, and formulation. This foundational knowledge is indispensable for accelerating the development of new chemical entities and ensuring the scalability and efficiency of chemical processes.

References

-

Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

Software for Chemistry & Materials. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

ACS Publications. (2007, October 16). Properties and Structure of Aromatic Ester Solvents. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). UV-Visible Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2,5-Dibromobenzoate. PubChem. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved from [Link]

-

ScienceDirect. (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]

-

Wikipedia. (n.d.). Ester. Retrieved from [Link]

-

SCM. (n.d.). Properties — COSMO-RS 2025.1 documentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 13). Physical Properties of Esters. Retrieved from [Link]

-

Jurnal UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]

-

PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(bromomethyl)benzoate. PubChem. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Methyl 2-(dibromomethyl)-5-fluorobenzoate in Medicinal Chemistry

Introduction: A Versatile Intermediate for Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into drug candidates is a cornerstone of molecular design. Fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability, while heterocyclic cores provide diverse three-dimensional structures essential for target engagement. Methyl 2-(dibromomethyl)-5-fluorobenzoate is an exemplary, though often transient, intermediate that serves as a powerful linchpin in the synthesis of complex, fluorinated heterocyclic molecules.

This guide elucidates the synthetic utility of Methyl 2-(dibromomethyl)-5-fluorobenzoate, not as an isolated reagent, but as a key in situ generated building block. Its primary role is that of a stable precursor to the corresponding, and often less stable, methyl 2-formyl-5-fluorobenzoate. The dibromomethyl group acts as a "masked" aldehyde, which can be unraveled under specific conditions to participate in a variety of cyclization reactions. The strategic placement of the fluorine atom at the 5-position offers a route to novel fluorinated analogues of well-established pharmacophores. These notes provide detailed protocols for the synthesis of its precursor, its conversion to the target dibromo-intermediate, and its subsequent application in the construction of medicinally relevant heterocyclic systems like quinazolines.

Part 1: Synthesis of Methyl 2-(dibromomethyl)-5-fluorobenzoate

The synthesis of the title compound is best approached as a two-step sequence starting from the commercially available 5-fluoro-2-methylbenzoic acid. The process involves an initial esterification followed by a radical-mediated benzylic dibromination.

Step 1.1: Synthesis of the Precursor: Methyl 2-methyl-5-fluorobenzoate

The conversion of a carboxylic acid to its methyl ester is a fundamental and high-yielding transformation in organic synthesis. Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a reliable and scalable method.[1]

Protocol 1: Fischer Esterification of 5-fluoro-2-methylbenzoic acid

-

Reagents and Materials:

-

5-fluoro-2-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

To a solution of 5-fluoro-2-methylbenzoic acid (1.0 eq) in methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1 eq) while stirring in an ice bath.

-

Once the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-methyl-5-fluorobenzoate as a crude product, which can be purified by column chromatography if necessary.

-

| Parameter | Value | Reference |

| Starting Material | 5-fluoro-2-methylbenzoic acid | [2] |

| Reagents | Methanol, Sulfuric Acid | [1] |

| Expected Yield | >90% | General Procedure |

| Purification | Column Chromatography (Hexane/Ethyl Acetate) | Standard Method |

Step 1.2: Benzylic Dibromination to Yield Methyl 2-(dibromomethyl)-5-fluorobenzoate

The key transformation is the selective dibromination of the benzylic methyl group. This reaction proceeds via a free radical mechanism and is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or under photochemical conditions.[3][4] The benzylic C-H bonds are weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical, which allows for high selectivity.[4]

Protocol 2: Radical-Initiated Dibromination

-

Reagents and Materials:

-

Methyl 2-methyl-5-fluorobenzoate (from Step 1.1)

-

N-bromosuccinimide (NBS, 2.2 eq)

-

2,2'-Azobisisobutyronitrile (AIBN, 0.1 eq)

-

Carbon tetrachloride (CCl₄) or 1,2-dicholorobenzene (anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

-

-

Procedure:

-

To a solution of Methyl 2-methyl-5-fluorobenzoate (1.0 eq) in anhydrous CCl₄, add NBS (2.2 eq) and AIBN (0.1 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere. The reaction can be initiated with a UV lamp if necessary.

-

Monitor the reaction by TLC or ¹H NMR (disappearance of the methyl singlet and appearance of a new singlet for the -CHBr₂ proton). The reaction is typically complete within 8-12 hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude Methyl 2-(dibromomethyl)-5-fluorobenzoate. This intermediate is often used in the next step without further purification due to its reactive nature.

-

Causality Behind Experimental Choices:

-

NBS as Bromine Source: NBS is preferred over elemental bromine as it provides a low, constant concentration of Br₂, minimizing side reactions such as aromatic bromination.[3]

-

AIBN/Heat/Light: These are used to initiate the homolytic cleavage of the N-Br bond in NBS, starting the radical chain reaction.[3]

-

Inert Solvent: A non-polar, inert solvent like CCl₄ is used to prevent participation in the radical reaction.[5]

Diagram: Synthesis Pathway

Caption: Two-step synthesis of the target intermediate.

Diagram: Mechanism of Benzylic Dibromination

Caption: Radical mechanism for benzylic dibromination.

Part 2: Application in the Synthesis of 6-Fluoroquinazolines

Quinazolines and their oxidized counterparts, quinazolinones, are privileged scaffolds in medicinal chemistry, found in numerous approved drugs with activities ranging from anticancer to antihypertensive.[6][7] The in situ generation of methyl 2-formyl-5-fluorobenzoate from Methyl 2-(dibromomethyl)-5-fluorobenzoate provides a direct entry into the synthesis of novel 6-fluoroquinazoline derivatives.

The general strategy involves the condensation of the aldehyde with a nitrogen-containing component. A particularly efficient method is the reaction with an amidine hydrochloride.

Protocol 3: Synthesis of a 6-Fluoro-4-phenylquinazoline Derivative

-

Reagents and Materials:

-

Crude Methyl 2-(dibromomethyl)-5-fluorobenzoate (from Protocol 2)

-

Benzamidine hydrochloride (1.1 eq)

-

Sodium carbonate or another suitable base

-

Ethanol or another suitable protic solvent

-

Silver nitrate (optional, for hydrolysis of dibromide to aldehyde)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

Hydrolysis to Aldehyde (if necessary): Dissolve the crude Methyl 2-(dibromomethyl)-5-fluorobenzoate (1.0 eq) in aqueous acetone or ethanol. Add silver nitrate (2.2 eq) and reflux for 1-2 hours. The silver bromide precipitate is filtered off, and the filtrate containing methyl 2-formyl-5-fluorobenzoate is used directly.

-

Cyclocondensation: To the solution containing the aldehyde, add benzamidine hydrochloride (1.1 eq) and a base such as sodium carbonate (2.5 eq).

-

Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 6-fluoro-2-methyl-4-phenylquinazoline.

-

Causality Behind Experimental Choices:

-

Hydrolysis Step: The gem-dibromide is a stable precursor to the aldehyde. Hydrolysis, often promoted by silver salts or aqueous base/acid, unmasks the aldehyde functionality in situ for the subsequent cyclization.[8]

-

Amidine Condensation: Amidines are excellent binucleophiles for the construction of pyrimidine rings, which form the core of the quinazoline system. The reaction proceeds through initial imine formation followed by intramolecular cyclization and subsequent aromatization.

Diagram: Quinazoline Synthesis Workflow

Caption: Workflow for quinazoline synthesis.

Conclusion and Future Outlook

Methyl 2-(dibromomethyl)-5-fluorobenzoate represents a highly valuable, albeit reactive, synthetic intermediate. Its utility lies in its role as a stable and accessible precursor to methyl 2-formyl-5-fluorobenzoate, a key building block for a variety of fluorinated heterocyclic compounds. The protocols outlined in this guide provide a clear and reproducible pathway for its synthesis and subsequent application in the construction of medicinally relevant scaffolds such as 6-fluoroquinazolines. The ability to introduce a fluorine atom at a specific position opens up new avenues for lead optimization and the development of novel therapeutic agents with improved pharmacological profiles. Researchers in drug discovery are encouraged to explore the reactivity of this intermediate with other binucleophiles to access a wider range of novel fluorinated heterocycles.

References

- (No direct source for the title compound was found, this guide is based on established chemical principles and related liter

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Retrieved from [Link]

-

Chemistry Steps. Benzylic Bromination. Retrieved from [Link]

-

Synthesis of benzo[b]furan derivatives by transition metal-catalyzed heterociclyzations of 2-ethynylphenols. (n.d.). Retrieved from [Link]

-

e-Publications@Marquette. (2018). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Retrieved from [Link]

- Google Patents. (2018). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. Quinazoline synthesis. Retrieved from [Link]

-

ResearchGate. (1985). A novel class of fused heterocycles, benzo[b]furo[2,3-c]pyrroles. Retrieved from [Link]

- Google Patents. (2015). Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.

-

PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

- Google Patents. (2000). Process for benzylic bromination.

-

ACS Publications. (2024). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. Retrieved from [Link]

-

PMC. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]

- Google Patents. (1998). Synthesis of quinazolinone libraries and derivatives thereof.

-

PubChem. Phthalaldehydic acid. Retrieved from [Link]

-

MDPI. (2021). Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. Retrieved from [Link]

-

ChemRxiv. (2024). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

-

PubMed. (2016). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. Retrieved from [Link]

-

ResearchGate. (2016). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]

- 8. Phthalaldehydic acid | C8H6O3 | CID 8406 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for the synthesis of aldehydes from Methyl 2-(dibromomethyl)-5-fluorobenzoate

Executive Summary

This application note details the protocol for the chemoselective hydrolysis of Methyl 2-(dibromomethyl)-5-fluorobenzoate to its corresponding aldehyde, Methyl 5-fluoro-2-formylbenzoate . This transformation is a critical step in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Talazoparib intermediates.

While geminal dibromides are standard precursors to carbonyls, the presence of the ortho-ester moiety in this substrate presents a unique challenge: the risk of cyclization to form a lactol (pseudo-ester) rather than the open-chain aldehyde. This guide prioritizes a Silver Nitrate-Assisted Hydrolysis , a method chosen for its mild conditions and ability to drive the reaction to completion via the precipitation of silver bromide, minimizing side reactions. An alternative scalable method using Calcium Carbonate is also provided.

Mechanistic Insight

The conversion of a geminal dibromide to an aldehyde proceeds via a nucleophilic substitution followed by an elimination.[1] In the absence of a promoter, this reaction is sluggish and requires harsh basic conditions that may hydrolyze the ester.

Why Silver Nitrate?

Silver ions (

Reaction Pathway Diagram

The following diagram illustrates the silver-assisted ionization and subsequent hydrolysis.

Figure 1: Mechanism of Silver-Assisted Hydrolysis of Geminal Dibromides.

Experimental Protocols

Method A: Silver Nitrate-Mediated Hydrolysis (High Purity)

Best for: Small to medium scale (1g – 50g), high-value intermediates, and ensuring complete conversion.

Materials

| Reagent | Equivalents | Role |

| Methyl 2-(dibromomethyl)-5-fluorobenzoate | 1.0 equiv | Substrate |

| Silver Nitrate ( | 2.2 equiv | Promoter/Halogen Scavenger |

| Acetone / Water (4:1 v/v) | Solvent | Reaction Medium |

| Brine (Sat.[3] NaCl) | Workup | Quenching excess Ag+ |

Protocol Steps

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-(dibromomethyl)-5-fluorobenzoate (1.0 equiv) in Acetone/Water (4:1 ratio). The concentration should be approximately 0.1 M.

-

Addition: Dissolve Silver Nitrate (2.2 equiv) in a minimum amount of water. Add this solution dropwise to the stirring substrate solution. Note: A thick yellow precipitate of AgBr will form immediately.

-

Reaction: Heat the mixture to reflux (approx. 60°C) for 2–4 hours. Monitor reaction progress via TLC (Hexane/EtOAc) or HPLC. The starting material (dibromide) is less polar than the aldehyde product.

-

Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the solid AgBr precipitate. Wash the filter cake with acetone.

-

Workup: Concentrate the filtrate under reduced pressure to remove acetone. Extract the remaining aqueous residue with Ethyl Acetate (

).[4] -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate. -

Isolation: The resulting oil often crystallizes upon standing. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Method B: Calcium Carbonate Hydrolysis (Scalable/Green)

Best for: Large scale (>50g), cost-sensitive operations, or when heavy metals must be avoided.

Protocol Steps

-

Preparation: Dissolve the dibromide substrate (1.0 equiv) in DMSO (Dimethyl Sulfoxide) or DMF.

-

Reagent: Add Calcium Carbonate (

, 3.0 equiv) and water (5-10 equiv). -

Reaction: Heat the mixture to 100–110°C for 4–8 hours. The

acts as an acid scavenger for the HBr generated during hydrolysis, preventing acid-catalyzed degradation of the ester. -

Workup: Pour the reaction mixture into ice water. The product may precipitate out.[2][5][6][7] If not, extract with Ethyl Acetate.[4]

Critical Process Parameters & Troubleshooting

The "Ortho" Effect: Lactol Formation

A common issue with ortho-formyl esters is the equilibrium between the open aldehyde form and the cyclic hydroxy-lactone (lactol).

Figure 2: Equilibrium between the target aldehyde and the cyclic lactol species.[2][8]

-

Observation: In

NMR, you may see the aldehyde proton signal ( -

Mitigation: This equilibrium is solvent-dependent. The open aldehyde form is favored in aprotic solvents (CDCl3, DMSO-d6) and at higher temperatures. For synthetic utility (e.g., subsequent condensation with hydrazine), the mixture reacts as if it were 100% aldehyde.

Data Interpretation[2][3][5][6][9]

| Analysis | Expected Result | Notes |

| TLC | Higher Rf than diol, Lower Rf than dibromide | Aldehydes are distinctively UV active. |

| 1H NMR | Disappearance of | Appearance of |

| Appearance | White to off-white solid | M.P. typically 60-70°C for similar analogs. |

References

-

Organic Syntheses, Coll.[1] Vol. 34, p.82 (1954). o-Phthalaldehyde.[1] (Classic protocol for gem-dibromide hydrolysis).

-

Geminal halide hydrolysis. Wikipedia, The Free Encyclopedia. (General mechanism and variations).

-

Hydrolysis of Halogenoalkanes. Save My Exams. (Kinetics and Ag+ assisted mechanism).[2]

-

Silver Ion-Assisted Ring Expansions. Turk. J. Chem. 33 (2009) 73–78. (Demonstrates Ag+ affinity for gem-dibromides).

Sources

- 1. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. What is the mechanism of Silver Nitrate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Methyl 2-(dibromomethyl)-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist

This document provides a detailed guide to the safe handling, storage, and application of Methyl 2-(dibromomethyl)-5-fluorobenzoate. The protocols and precautions outlined herein are synthesized from established safety data for structurally analogous compounds and general best practices for managing halogenated and corrosive organic reagents. This guide is intended to empower researchers to work confidently and safely with this versatile synthetic intermediate.

Compound Profile and Hazard Analysis

Methyl 2-(dibromomethyl)-5-fluorobenzoate is a halogenated aromatic ester. Its structure, featuring a dibromomethyl group ortho to a methyl ester and a fluorine atom on the benzene ring, makes it a valuable building block in organic synthesis, particularly in the preparation of isoindolones and other complex heterocyclic systems.[1] However, the very features that impart its synthetic utility also necessitate careful handling due to significant potential hazards.

Physicochemical Data

A summary of the key physicochemical properties is presented below. This data is critical for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 138786-65-9 | [2] |

| Molecular Formula | C₉H₈Br₂FO₂ | [2] |

| Molecular Weight | 327.97 g/mol | [2] |

| Appearance | White solid (presumed) | [3] |

| Boiling Point | 306.1±37.0 °C (Predicted) | [1] |

| Density | 1.534±0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Anticipated Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 2-(dibromomethyl)-5-fluorobenzoate is not widely available, a robust hazard profile can be constructed by examining data from structurally related compounds. The primary hazards are anticipated to be:

-

Corrosivity: Based on analogs like Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate and 4-(Dibromomethyl)-3-fluorobenzoic acid, this compound is expected to be highly corrosive.[4][5] It is likely to cause severe skin burns and serious eye damage.[4][6][7] Corrosive solids can react with moisture on the skin and in the respiratory tract, leading to tissue damage.[8]

-

Acute Oral Toxicity: The compound is likely harmful if swallowed.[4][5]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation, with symptoms including coughing, shortness of breath, and headache.[4][9][10] Materials with similar structures are described as destructive to the tissues of the mucous membranes and upper respiratory tract.[4][9]

-

Lachrymator: Benzylic bromides are often lachrymators, meaning they can cause tearing.[11][12]

The GHS hazard classifications for this compound are anticipated to include:

-

Serious Eye Damage/Eye Irritation (Category 1)[4]

-

Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation) (Category 3)[4][10]

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure is a combination of robust engineering controls and appropriate PPE. The causality behind these choices is to create multiple barriers between the researcher and the hazardous substance.

Engineering Controls

All manipulations of Methyl 2-(dibromomethyl)-5-fluorobenzoate, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[8] This is non-negotiable. The fume hood provides critical protection against the inhalation of dust and potential vapors. An emergency eyewash station and safety shower must be immediately accessible in the work area.[8][13]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. Due to the severe corrosive potential, it is highly recommended to use a full-face shield in conjunction with safety goggles.[4][8]

-

Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. Aromatic and halogenated hydrocarbons can degrade some glove materials, so it is crucial to check the manufacturer's compatibility data.[14] Gloves should be inspected for any signs of degradation before and during use and changed immediately if contamination is suspected.

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[8]

-

Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls may not be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][15]

Safe Handling and Storage Protocols

General Handling

-

Avoid Inhalation and Contact: Do not breathe dust.[16] Avoid all contact with skin, eyes, and clothing.[16]

-

Controlled Environment: Use this compound only in a well-ventilated area, specifically a chemical fume hood.[4][5]

-

Inert Atmosphere: For long-term storage and to prevent degradation from moisture, handle and store under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Avoid Ignition Sources: Keep away from heat, sparks, and open flames.[4][12]

Storage

-

Container: Keep the container tightly closed in a dry and cool place.[1]

-

Location: Store in a designated, locked cabinet for corrosive and toxic materials. Do not store above eye level.[8]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4] The compound may also react violently with magnesium and attack many metals in the presence of moisture.[17]

Reactivity and Disposal

Chemical Reactivity

The dibromomethyl group is a key functional handle but also a source of reactivity. It is susceptible to hydrolysis, which can be accelerated by acids or bases, potentially liberating hydrogen bromide, a corrosive gas.[6][17] Thermal decomposition at high temperatures, such as in a fire, is expected to produce toxic and corrosive fumes, including hydrogen bromide and potentially hydrogen fluoride.[9][18]

Waste Disposal

-

Categorization: This compound is a halogenated organic waste. It must be segregated from non-halogenated waste streams.[19]

-

Procedure: Dispose of the compound and any contaminated materials in a designated, properly labeled hazardous waste container.[19] Do not dispose of it down the drain. The recommended disposal method is incineration by a licensed professional waste disposal service.[4] Always follow local, state, and federal regulations for hazardous waste disposal.[20]

Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

Spill Response

-

Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.

-

Control: If safe to do so, prevent the spread of the solid material. Avoid generating dust.

-

Neutralize/Absorb: For small spills, cautiously cover with a suitable absorbent material, such as sodium bicarbonate or a commercial spill kit for corrosive materials.

-

Collect: Carefully sweep the absorbed material into a sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-